molecular formula C17H36O4 B13946449 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether CAS No. 63991-74-2

1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether

Cat. No.: B13946449
CAS No.: 63991-74-2
M. Wt: 304.5 g/mol
InChI Key: XBFZETIMLDPCII-UHFFFAOYSA-N
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Description

1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is a complex organic compound that belongs to the class of glycerol ethers. This compound is characterized by the presence of three ether linkages and a hydroxyl group attached to the glycerol backbone. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether typically involves the etherification of glycerol with methylisobutylcarbinol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Glycerol+3Methylisobutylcarbinol1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether+3Water\text{Glycerol} + 3 \text{Methylisobutylcarbinol} \rightarrow \text{this compound} + 3 \text{Water} Glycerol+3Methylisobutylcarbinol→1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether+3Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors to ensure high yield and purity. The process includes the following steps:

    Mixing: Glycerol and methylisobutylcarbinol are mixed in the desired stoichiometric ratio.

    Catalysis: The mixture is passed through a reactor containing an acid catalyst.

    Separation: The product is separated from the reaction mixture using distillation or extraction techniques.

    Purification: The final product is purified to remove any impurities or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ether linkages can be reduced under specific conditions.

    Substitution: The ether groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require nucleophiles like sodium alkoxides.

Major Products

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ether derivatives.

Scientific Research Applications

1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether has several scientific research applications:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The hydroxyl group and ether linkages play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di(tert-butyl)-2-hydroxyethyl glycerol triether
  • 1,3-Di(phenyl)-2-hydroxyethyl glycerol triether
  • 1,3-Di(benzyl)-2-hydroxyethyl glycerol triether

Uniqueness

1,3-Di(methylisobutylcarbinyl)-2-hydroxyethyl glycerol triether is unique due to its specific ether linkages and the presence of the methylisobutylcarbinyl group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

63991-74-2

Molecular Formula

C17H36O4

Molecular Weight

304.5 g/mol

IUPAC Name

2-[1,3-bis(4-methylpentan-2-yloxy)propan-2-yloxy]ethanol

InChI

InChI=1S/C17H36O4/c1-13(2)9-15(5)20-11-17(19-8-7-18)12-21-16(6)10-14(3)4/h13-18H,7-12H2,1-6H3

InChI Key

XBFZETIMLDPCII-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCC(COC(C)CC(C)C)OCCO

Origin of Product

United States

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